

Spectroscopic Data Interpretation for 3-Bromo-2-fluorophenol: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-2-fluorophenol

Cat. No.: B134220

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectroscopic data for **3-Bromo-2-fluorophenol**. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed interpretation based on predicted spectroscopic data, supported by comparisons with closely related molecules. The methodologies outlined herein are standard analytical procedures in organic chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **3-Bromo-2-fluorophenol**. These predictions are derived from established principles of spectroscopic theory and analysis of substituent effects, offering a robust framework for the interpretation of experimental data.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 7.25	ddd	$J(\text{H-H}) \approx 8.0$, $J(\text{H-H}) \approx 1.5$, $J(\text{H-F}) \approx 1.5$	H-6
~ 7.10	t	$J(\text{H-H}) \approx 8.0$	H-5
~ 6.95	ddd	$J(\text{H-H}) \approx 8.0$, $J(\text{H-F}) \approx 10.0$, $J(\text{H-H}) \approx 1.5$	H-4
~ 5.50	s (broad)	-	-OH

Table 2: Predicted ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Coupling Constant (J, Hz)	Assignment
~ 155.0	$J(\text{C-F}) \approx 245$ (large)	C-2
~ 145.0	$J(\text{C-F}) \approx 10$	C-1
~ 128.0	$J(\text{C-F}) \approx 3$	C-5
~ 125.0	$J(\text{C-F}) \approx 4$	C-6
~ 116.0	$J(\text{C-F}) \approx 20$	C-4
~ 110.0	$J(\text{C-F}) \approx 5$	C-3

Table 3: Predicted Key Infrared (IR) Absorption Bands

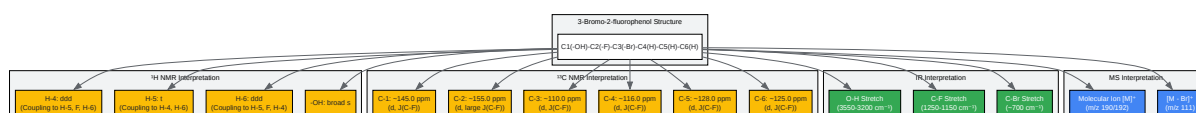
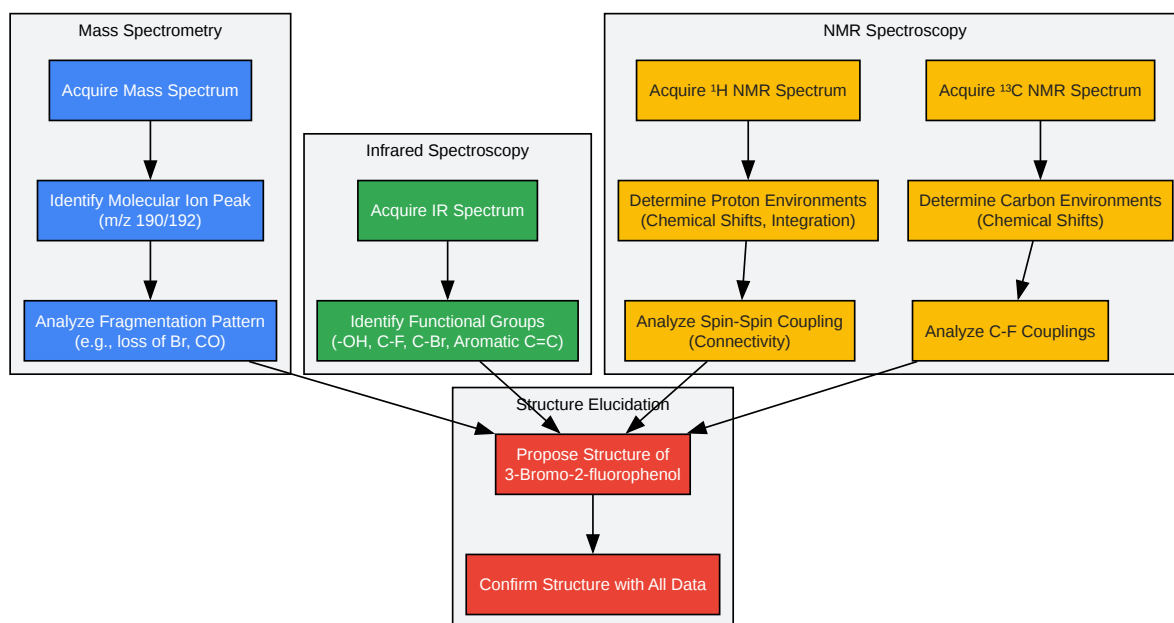
Wavenumber (cm ⁻¹)	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H stretch (phenolic)
3100 - 3000	Medium	C-H stretch (aromatic)
1600 - 1450	Medium to Strong	C=C stretch (aromatic ring)
1300 - 1200	Strong	C-O stretch (phenol)
1250 - 1150	Strong	C-F stretch
~ 700	Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
190/192	High	[M] ⁺ (Molecular ion peak, bromine isotope pattern)
111	Moderate	[M - Br] ⁺
83	Moderate	[M - Br - CO] ⁺

Spectroscopic Interpretation Workflow

The logical flow for elucidating the structure of **3-Bromo-2-fluorophenol** from its spectroscopic data is depicted below. This workflow starts with obtaining the molecular formula and then integrating data from different spectroscopic techniques to piece together the final structure.



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